molecular formula C9H4F6S3 B14361346 2-(Thiophen-2-yl)-4,5-bis(trifluoromethyl)-2H-1,3-dithiole CAS No. 96437-63-7

2-(Thiophen-2-yl)-4,5-bis(trifluoromethyl)-2H-1,3-dithiole

Cat. No.: B14361346
CAS No.: 96437-63-7
M. Wt: 322.3 g/mol
InChI Key: IUZUKZSKSYXOAQ-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)-4,5-bis(trifluoromethyl)-2H-1,3-dithiole is a compound that features a thiophene ring substituted with trifluoromethyl groups. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-yl)-4,5-bis(trifluoromethyl)-2H-1,3-dithiole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2-(Thiophen-2-yl)-4,5-bis(trifluoromethyl)-2H-1,3-dithiole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl)-4,5-bis(trifluoromethyl)-2H-1,3-dithiole involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The thiophene ring can participate in π-π interactions and hydrogen bonding, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Thiophen-2-yl)-4,5-bis(trifluoromethyl)-2H-1,3-dithiole is unique due to the presence of two trifluoromethyl groups, which impart distinct electronic and steric properties. These groups can enhance the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications .

Properties

CAS No.

96437-63-7

Molecular Formula

C9H4F6S3

Molecular Weight

322.3 g/mol

IUPAC Name

2-thiophen-2-yl-4,5-bis(trifluoromethyl)-1,3-dithiole

InChI

InChI=1S/C9H4F6S3/c10-8(11,12)5-6(9(13,14)15)18-7(17-5)4-2-1-3-16-4/h1-3,7H

InChI Key

IUZUKZSKSYXOAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2SC(=C(S2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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